5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide
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Overview
Description
5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide is a complex organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by its unique structure, which includes an acetyl group, a methoxyphenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of 2,6-dimethylpyridine with acetic anhydride in the presence of a catalyst.
Introduction of the Thioether Linkage: The next step involves the introduction of the thioether linkage. This can be accomplished by reacting the nicotinamide core with 2-(4-methoxyphenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step is the acetylation of the compound, which can be achieved by treating the intermediate with acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and glucose metabolism. Additionally, it may exhibit antioxidant and anti-inflammatory activities by modulating the activity of cyclooxygenase-2 (COX-2) and other related pathways.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-2-methoxydihydropyrimidines: These compounds share a similar acetyl group and methoxy substitution but differ in their core structure.
N-(4-Methoxyphenyl)acetamide: This compound has a similar methoxyphenyl group but lacks the nicotinamide core and thioether linkage.
Phenyl Boronic Acid Derivatives: These compounds contain a phenyl group and boronic acid functionality, which can be used in similar synthetic applications.
Uniqueness
5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioether linkage and nicotinamide core differentiate it from other similar compounds, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
5-acetyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-10-14(11(2)21)8-15(17(19)23)18(20-10)25-9-16(22)12-4-6-13(24-3)7-5-12/h4-8H,9H2,1-3H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSAFFFAMGKNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)C)C(=O)N)SCC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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